Product packaging for 1,2-Bis(diphenylphosphino)propane(Cat. No.:CAS No. 15383-58-1)

1,2-Bis(diphenylphosphino)propane

Cat. No.: B104824
CAS No.: 15383-58-1
M. Wt: 412.4 g/mol
InChI Key: WGOBPPNNYVSJTE-UHFFFAOYSA-N
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Description

Classification within Diphosphine Ligand Chemistry

1,2-Bis(diphenylphosphino)propane belongs to the broader class of diphosphine ligands, which are organophosphorus compounds containing two phosphine (B1218219) groups connected by a linker. These ligands are crucial in catalysis and coordination chemistry due to their ability to form stable chelate rings with metal centers. The properties of diphosphine ligands, such as the natural bite angle, are determined by the length and nature of the linker between the phosphorus atoms.

Diphosphine ligands are versatile, with their steric and electronic properties being adjustable by modifying the substituents on the phosphorus atoms and the nature of the backbone connecting them. This class of ligands includes well-known examples such as 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) and 1,3-bis(diphenylphosphino)propane (B126693) (dppp). While dppe forms a five-membered chelate ring, DPPP (B1165662), with its three-carbon backbone, typically forms a six-membered chelate ring with a metal, which can influence the catalytic activity and selectivity of the resulting complex. wikipedia.org The flexibility of the propane (B168953) backbone in DPPP allows for a range of coordination geometries, making it a versatile ligand for various applications. prochemonline.com

Role in Coordination Chemistry

In coordination chemistry, this compound acts as a chelating ligand, binding to a metal atom through its two phosphorus donor atoms to form a stable ring structure. This chelation effect enhances the stability of the resulting metal complex compared to coordination with two separate monodentate phosphine ligands. nih.gov The coordination of DPPP to a metal center significantly influences the electronic and steric environment around the metal, which in turn dictates the reactivity of the complex.

DPPP has been shown to form stable complexes with a variety of transition metals, including palladium, nickel, rhodium, and gold. guidechem.comcommonorganicchemistry.comnih.gov These complexes are often employed as catalysts in a wide range of organic reactions. For instance, palladium complexes of DPPP are effective catalysts for cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Negishi couplings, which are fundamental methods for carbon-carbon bond formation. sigmaaldrich.comsigmaaldrich.com Nickel complexes incorporating DPPP are utilized in Kumada coupling reactions. wikipedia.org The ability of DPPP to stabilize different oxidation states of the metal center is a key factor in its catalytic utility.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C27H26P2
Molecular Weight 412.44 g/mol
Appearance White solid
Melting Point 71-73 °C (lit.) sigmaaldrich.comsigmaaldrich.com
Solubility Soluble in organic solvents

This table summarizes key physicochemical properties of this compound.

Chirality Considerations: R-(+)-1,2-Bis(diphenylphosphino)propane

A significant aspect of this compound is its chirality. The central carbon atom of the propane backbone is a stereocenter, meaning DPPP can exist as two non-superimposable mirror images, or enantiomers: (R)-1,2-bis(diphenylphosphino)propane and (S)-1,2-bis(diphenylphosphino)propane. This chirality is of paramount importance in the field of asymmetric catalysis, where the goal is to selectively synthesize one enantiomer of a chiral product.

The (R)-(+)-enantiomer, often referred to as (R)-PROPHOS, has been extensively studied and utilized in asymmetric synthesis. sigmaaldrich.com When coordinated to a metal center, the chiral ligand creates a chiral environment that can differentiate between the two enantiomeric transition states of a reaction, leading to the preferential formation of one enantiomeric product. This enantioselective control is crucial in the synthesis of pharmaceuticals and other biologically active molecules, where often only one enantiomer exhibits the desired therapeutic effect.

The specific rotation of (R)-(+)-1,2-bis(diphenylphosphino)propane is a key physical property used to identify and characterize this enantiomer. It is reported as [α]20/D +184°, with a concentration of 1 g/100mL in acetone. sigmaaldrich.comsigmaaldrich.com The synthesis of enantiomerically pure (R)-(+)-1,2-bis(diphenylphosphino)propane is typically achieved from a chiral precursor, such as (S)-(-)-1,2-propanediol di-p-tosylate, through a nucleophilic substitution reaction with triphenylphosphine. chemicalbook.com

Table 2: Properties of (R)-(+)-1,2-Bis(diphenylphosphino)propane

Property Value
CAS Number 67884-32-6 sigmaaldrich.comchemicalbook.com
Linear Formula (C6H5)2PCH(CH3)CH2P(C6H5)2 sigmaaldrich.comsigmaaldrich.com
Optical Activity [α]20/D +184° (c=1 in acetone) sigmaaldrich.comsigmaaldrich.com
Melting Point 71-73 °C (lit.) sigmaaldrich.comsigmaaldrich.com

This table highlights specific properties of the chiral (R)-(+)-enantiomer of this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26P2 B104824 1,2-Bis(diphenylphosphino)propane CAS No. 15383-58-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-diphenylphosphanylpropan-2-yl(diphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26P2/c1-23(29(26-18-10-4-11-19-26)27-20-12-5-13-21-27)22-28(24-14-6-2-7-15-24)25-16-8-3-9-17-25/h2-21,23H,22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGOBPPNNYVSJTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CP(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394560
Record name 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

412.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15383-58-1
Record name 1,2-BIS(DIPHENYLPHOSPHINO)PROPANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30394560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1,2 Bis Diphenylphosphino Propane Complexes

Preparation of Molybdenum Dinitrogen Complexes with 1,2-Bis(diphenylphosphino)propane

The synthesis of molybdenum dinitrogen complexes containing this compound (also referred to as 1,2-dppp) has been reported as part of a broader investigation into complexes with mixed phosphine (B1218219) ligands. These complexes are of interest for their potential role in nitrogen fixation.

A specific example is the preparation of the complex [Mo(N₂)(dpepp)(1,2-dppp)], which involves the co-ligation of a bidentate and a tridentate phosphine ligand to a molybdenum center. The tridentate ligand used is bis(2-diphenylphosphinoethyl)phenylphosphine (dpepp), while the bidentate ligand is R-(+)-1,2-bis(diphenylphosphino)propane. The synthesis of this and related complexes has been described, and they have been characterized using vibrational and ³¹P NMR spectroscopy nih.gov. The spectroscopic analyses are crucial for understanding the geometric and electronic structures of these complexes nih.gov.

The key research findings indicate that the combination of different phosphine ligands influences the properties of the resulting molybdenum dinitrogen complex. The N-N and metal-N vibrational frequencies, along with the ³¹P NMR spectral data, provide insights into the coordination environment of the molybdenum atom and the activation of the dinitrogen ligand nih.gov. The study of different isomers and their spectroscopic properties is also a significant aspect of this research nih.gov.

ComplexBidentate LigandTridentate LigandSpectroscopic Methods
[Mo(N₂)(dpepp)(1,2-dppp)]R-(+)-1,2-bis(diphenylphosphino)propane (1,2-dppp)bis(2-diphenylphosphinoethyl)phenylphosphine (dpepp)Vibrational and ³¹P NMR spectroscopy

Synthesis of Mononuclear Ortho-Palladated Complexes Involving this compound

Consistent with the lack of information on the synthesis of the parent mononuclear ortho-palladated complexes with this compound, there is no available information on the subsequent reactions of such complexes with N,C-orthopalladated species.

Coordination Chemistry of 1,2 Bis Diphenylphosphino Propane

Bidentate Chelation Mode

1,2-Bis(diphenylphosphino)propane functions as a bidentate chelating ligand, coordinating to a metal center through the lone pairs of electrons on its two phosphorus atoms. This coordination results in the formation of a stable five-membered chelate ring, comprising the metal atom, the two phosphorus atoms, and the two carbon atoms of the propane (B168953) backbone. This five-membered ring structure is analogous to that formed by the well-known ligand 1,2-bis(diphenylphosphino)ethane (B154495) (dppe). nih.gov The key structural feature of PROPHOS that distinguishes it from dppe is the presence of a methyl group on the carbon backbone, which introduces a chiral center.

Table 1: Comparison of Related Bidentate Phosphine (B1218219) Ligands

Ligand Name Abbreviation Chelate Ring Size Typical Bite Angle (°)
1,1-Bis(diphenylphosphino)methane dppm 4 ~73
1,2-Bis(diphenylphosphino)ethane dppe 5 ~86
This compound PROPHOS 5 Narrow (similar to dppe)
1,3-Bis(diphenylphosphino)propane (B126693) dppp (B1165662) 6 ~91

This table provides a comparative overview of common diphosphine ligands, highlighting the structural properties related to their chelation with metal centers.

Complexation with Molybdenum

The coordination of this compound to molybdenum has been explored, particularly in the context of synthesizing dinitrogen complexes that serve as models for nitrogen fixation.

Mo-N₂ Complexes with Di- and Triphosphine Coligands

Significant research has been conducted on molybdenum-dinitrogen complexes stabilized by phosphine ligands. In this area, this compound has been successfully incorporated as a bidentate coligand alongside a tridentate phosphine ligand. A specific example is the complex [Mo(N₂)(dpepp)(1,2-dppp)], where '1,2-dppp' refers to R-(+)-1,2-bis(diphenylphosphino)propane and 'dpepp' is the tridentate ligand bis(2-diphenylphosphinoethyl)phenylphosphine. nih.gov This complex was prepared and studied using vibrational and ³¹P NMR spectroscopy to understand its geometric and electronic structure. The study focused on identifying different isomers and their spectroscopic properties, which is crucial for discussing the implications for synthetic nitrogen fixation. nih.gov The synthesis of such mixed-ligand systems demonstrates the ability of PROPHOS to effectively coordinate with molybdenum in a sterically demanding environment and to support the binding of dinitrogen. nih.gov

Complexation with Palladium

This compound readily forms complexes with palladium, and these complexes have been investigated for their potential in catalysis and as anticancer agents. The formation of these complexes typically proceeds via a ligand exchange reaction, where a labile ligand on a palladium precursor is displaced by the two phosphorus donor atoms of PROPHOS. For example, complexes of the type [PdI(Aryl)(diphosphine)] have been synthesized from [PdI(tmeda)(Aryl)] precursors (where tmeda = N,N,N',N'-tetramethylethylenediamine). rsc.org The resulting palladium complexes adopt a slightly distorted square-planar geometry, which is characteristic of Pd(II) centers. nih.gov

Orthopalladation in Benzylamine-Derived Complexes

Isomeric Forms and Their Coordination Properties in Metal Complexes

The propane backbone of this compound contains a stereogenic center at the C2 position, meaning the ligand exists as two non-superimposable mirror-image isomers: (R)-PROPHOS and (S)-PROPHOS. sigmaaldrich.com This inherent chirality is the most significant feature of this ligand and is the primary reason for its widespread use in asymmetric catalysis.

When these enantiomerically pure ligands coordinate to a metal center, they create a chiral environment that can influence the stereochemical outcome of a catalytic reaction, enabling the synthesis of a specific enantiomer of a product. (R)-PROPHOS and (S)-PROPHOS have been employed in various metal-catalyzed asymmetric reactions.

Table 2: Applications of Chiral PROPHOS in Asymmetric Catalysis

Metal Center Reaction Type Ligand Isomer Used Key Finding Reference(s)
Nickel Intramolecular Cyclotrimerization (S)-PROPHOS Achieved 62% enantiomeric excess (ee). mdpi.comresearchgate.net
Cobalt Hydrovinylation (R)-PROPHOS Major product was the 1,2-adduct, though with low enantioselectivity. rsc.org
Iron Complex Synthesis (R)-PROPHOS Formation of [FeCp((R)-PROPHOS)(p-NCR)][PF6] complexes. researchgate.net
Molybdenum N₂ Complex Synthesis R-(+)-PROPHOS Formation of [Mo(N₂)(dpepp)(1,2-dppp)]. nih.gov

This interactive table summarizes selected applications of the enantiomeric forms of PROPHOS in creating chiral metal complexes for various chemical transformations.

The ability to use either the (R) or (S) isomer allows chemists to selectively produce one of two possible enantiomeric products, a fundamental concept in modern pharmaceutical and fine chemical synthesis. The choice between (R)- and (S)-PROPHOS determines the absolute configuration of the product, making it a valuable tool for stereocontrolled synthesis. nih.gov

Advanced Spectroscopic Characterization of 1,2 Bis Diphenylphosphino Propane Metal Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the characterization of dppp (B1165662) metal complexes, providing detailed information about the ligand's coordination environment, the presence of isomers, and the connectivity of atoms within the molecule.

³¹P NMR Analysis for Coordination Confirmation and Isomer Detection

Furthermore, ³¹P NMR is exceptionally sensitive to the stereochemistry of the complex, making it an invaluable tool for the detection and characterization of isomers. For instance, in square planar or octahedral complexes, cis and trans isomers will give rise to distinct sets of signals in the ³¹P NMR spectrum, often with different chemical shifts and coupling constants. The integration of these signals can also provide information on the relative abundance of each isomer in solution.

Correlation Spectroscopy (COSY)-45 for Determination of Coupling Constants

Two-dimensional NMR techniques, such as COSY-45 (Correlation Spectroscopy), are employed to determine coupling constants between phosphorus nuclei, which can be challenging to extract from a one-dimensional spectrum, especially in cases of complex spin systems or broad lines. The COSY-45 experiment is particularly useful for identifying through-bond correlations between coupled nuclei. In the context of dppp complexes, this technique helps to establish the connectivity between the two phosphorus atoms of the ligand, providing information about the P-C-C-P backbone. The cross-peaks in a COSY-45 spectrum arise from scalar (J) coupling, and the magnitude of these couplings can be related to the dihedral angles within the chelate ring, offering insights into its conformation.

¹H and ¹³C NMR Spectral Analysis

While ³¹P NMR focuses on the phosphorus atoms, ¹H and ¹³C NMR spectroscopy provide detailed information about the organic framework of the dppp ligand. In the ¹H NMR spectrum, the protons of the phenyl groups and the propane (B168953) backbone show characteristic chemical shifts. Upon coordination, these shifts can be altered due to changes in the electronic environment and anisotropic effects from the metal center and the phenyl rings. The methylene (B1212753) (CH₂) and methine (CH) protons of the propane backbone are particularly sensitive to the conformation of the chelate ring.

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the dppp ligand. The coordination of the phosphine (B1218219) groups to the metal center induces changes in the chemical shifts of the carbon atoms, especially those directly bonded to phosphorus (C-P) and the ipso-carbons of the phenyl rings. These changes provide further evidence of coordination and can offer insights into the electronic effects of the metal on the ligand.

Vibrational (IR) Spectroscopy for Metal-Ligand Interactions

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of a molecule, including those associated with the metal-ligand bonds. In the context of dppp complexes, the IR spectrum provides valuable information about the coordination of the ligand and the strength of the metal-phosphorus interaction. The free dppp ligand exhibits characteristic vibrational bands corresponding to the P-C and C-H bonds of the phenyl and propane moieties. Upon coordination to a metal, new vibrational modes corresponding to the metal-phosphorus (ν(M-P)) stretching frequency may appear in the far-IR region of the spectrum. The position of this band is indicative of the strength of the M-P bond; a higher frequency generally corresponds to a stronger bond. Additionally, changes in the vibrational frequencies of the ligand itself upon coordination can provide indirect evidence of complex formation and information about the electronic effects of the metal on the ligand.

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements (typically carbon, hydrogen, and nitrogen). For dppp metal complexes, elemental analysis is crucial for confirming the stoichiometry of the complex, i.e., the ratio of the metal to the dppp ligand and any other co-ligands present. The experimentally determined percentages of C and H are compared with the calculated values for the proposed molecular formula. A close agreement between the experimental and calculated values provides strong evidence for the proposed stoichiometry of the newly synthesized complex.

Applications of 1,2 Bis Diphenylphosphino Propane in Catalysis

Implications for Synthetic Nitrogen Fixation

Synthetic nitrogen fixation, the conversion of atmospheric dinitrogen (N₂) into valuable nitrogen-containing compounds like ammonia, is a cornerstone of modern chemistry and agriculture. This process is exceptionally challenging due to the high strength of the N≡N triple bond. Catalytic systems, often based on transition metals, are employed to facilitate this conversion under milder conditions than the industrial Haber-Bosch process. The electronic and steric properties of the ligands coordinating to the metal center are critical for the binding and subsequent activation of the dinitrogen molecule.

Despite the importance of phosphine (B1218219) ligands in stabilizing the low-valent metal centers typically required for N₂ activation, a comprehensive search of scientific literature does not reveal significant research or established applications specifically implicating 1,2-bis(diphenylphosphino)propane (PROPHOS) in catalytic systems for synthetic nitrogen fixation. Research in this field has predominantly focused on other types of phosphine ligands, such as pincer-type ligands or bulky monodentate phosphines, in combination with metals like molybdenum, iron, and ruthenium. These systems are designed to provide the specific electronic environment needed to bind N₂ and facilitate its reduction.

At present, there is no substantial body of evidence to detail the specific implications or role of this compound in this particular catalytic application.

Emerging Research Directions in 1,2 Bis Diphenylphosphino Propane Chemistry

Exploration of New Metal Complexes and Coordination Modes

1,2-Bis(diphenylphosphino)propane (dppp) is a bidentate ligand that coordinates to transition metals to form stable chelate complexes. The two diphenylphosphino groups are attached to a propane (B168953) backbone, allowing for flexible coordination to a metal center. evitachem.com The stereochemistry at the central carbon atom, particularly in its chiral forms like (S)-(-)-1,2-bis(diphenylphosphino)propane, is crucial for inducing enantioselectivity in catalytic reactions.

Recent research has focused on the synthesis and characterization of new metal complexes of this compound with various transition metals. These complexes exhibit diverse coordination geometries and electronic properties, which in turn influence their reactivity. The synthesis of these complexes typically involves the reaction of the corresponding metal precursor with the dppp (B1165662) ligand in a suitable solvent under an inert atmosphere. evitachem.com

For instance, platinum(II) and palladium(II) complexes of diphosphine ligands, including analogues of dppp, have been synthesized and characterized. nih.gov These complexes often feature a cis-coordination of the phosphine (B1218219) ligand. While research on gold(I) complexes has been extensive with the related 1,2-bis(diphenylphosphino)ethane (B154495) (dppe) ligand, forming binuclear structures, similar investigations with the propane analogue are an active area of research. nih.govmdpi.com The slightly larger bite angle of dppp compared to dppe can lead to different coordination geometries and reactivities.

Table 1: Selected Metal Complexes of Bis(diphenylphosphino)alkane Ligands and Their Properties

LigandMetalComplex FormulaCoordination GeometryReference
1,2-Bis(diphenylphosphino)ethane (dppe)Platinum(II)[Pt(dppe)(carboxylate)₂]cis-planar nih.gov
1,2-Bis(diphenylphosphino)ethane (dppe)Palladium(II)[Pd(dppe)(carboxylate)₂]cis-planar nih.gov
1,2-Bis(diphenylphosphino)ethane (dppe)Gold(I)[Au₂(μ-dppe)₂Br₂]Three-coordinate nih.gov
1,3-Bis(diphenylphosphino)propane (B126693) (dppp)Nickel(II)[Ni(dppp)Cl₂]Square planar wikipedia.org
1,3-Bis(diphenylphosphino)propane (dppp)Palladium(II)[Pd(dppp)]Tetrahedral acs.org
1,3-Bis(diphenylphosphino)propane (dppp)Platinum(II)[Pt(dppp)₂]Tetrahedral acs.org

Further Development in Catalytic Transformations

The primary application of this compound lies in asymmetric catalysis, where its chiral nature is exploited to control the stereochemical outcome of reactions. The ligand's ability to form stable complexes with transition metals such as rhodium, palladium, and ruthenium makes it a versatile component in a variety of catalytic systems.

A significant area of development is in hydrogenation reactions. The chiral environment created by the dppp ligand around the metal center allows for enantioselective hydrogenation of various substrates. This is particularly valuable in the synthesis of pharmaceuticals and other fine chemicals where a specific enantiomer is required.

Furthermore, dppp and its analogues are employed in cross-coupling reactions. For example, nickel complexes of 1,3-bis(diphenylphosphino)propane are effective catalysts for the Kumada coupling reaction. wikipedia.org Palladium complexes of dppp are utilized in Heck-type arylations to control regioselectivity. wikipedia.org The electronic and steric properties of the dppp ligand can be fine-tuned to optimize the catalytic activity and selectivity for specific transformations.

Recent research also explores the use of dppp in the development of catalysts for CO₂ hydrogenation to methanol, a critical process for sustainable chemical production. acs.org While indium oxide-based catalysts are prominent in this area, the role of phosphine ligands in modifying catalyst performance is an emerging field of study. acs.org

Table 2: Catalytic Applications of Bis(diphenylphosphino)alkane Ligands

LigandMetalReaction TypeKey FeatureReference
(S)-(-)-1,2-Bis(diphenylphosphino)propaneRh, Pd, RuAsymmetric CatalysisEnantioselective control
1,3-Bis(diphenylphosphino)propaneNickelKumada CouplingC-C bond formation wikipedia.org
1,3-Bis(diphenylphosphino)propanePalladiumHeck ArylationRegioselectivity control wikipedia.org
1,3-Bis(diphenylphosphino)propanePalladiumCO/Ethylene CopolymerizationPolyketone synthesis wikipedia.org

Q & A

Q. What are the key synthetic routes for preparing 1,2-Bis(diphenylphosphino)propane?

The synthesis typically involves reacting 1,2-dihalopropane (e.g., 1,2-dibromopropane) with diphenylphosphine in the presence of a strong base like sodium hydride or lithium. The reaction proceeds via nucleophilic substitution, where the halide groups are replaced by diphenylphosphine moieties. For air-sensitive phosphine ligands, inert atmosphere techniques (e.g., Schlenk line) are critical to prevent oxidation. Similar methods are employed for analogous ligands like 1,2-Bis(diphenylphosphino)ethane (dppe) and 1,2-Bis(dimethylphosphino)ethane .

Q. How is this compound characterized spectroscopically?

  • 31P NMR : A singlet or split signal (depending on symmetry) in the range of δ -10 to -20 ppm, typical for arylphosphines.
  • 1H/13C NMR : Aromatic protons (δ 7.2–7.8 ppm) and aliphatic backbone signals (δ 1.5–2.5 ppm for propane chain).
  • Melting Point : Analogous ligands like dppe melt at 138–142°C , suggesting similar thermal properties.
  • X-ray Crystallography : Confirms bite angle (distance between phosphorus atoms) and geometry .

Q. What precautions are necessary for handling and storing this ligand?

  • Storage : Under inert gas (N₂ or Ar) at low temperatures (-20°C) to prevent oxidation to phosphine oxides.
  • Safety : Use gloves and eye protection due to irritant properties (Risk Phrase R36/37/38). Work in a fume hood to avoid inhalation .

Advanced Research Questions

Q. How does the bite angle of this compound influence catalytic activity in transition metal complexes?

The bite angle (P–M–P angle) determines steric and electronic effects on metal centers. For example:

  • Smaller bite angles (from shorter backbones like ethane) favor tighter coordination, enhancing oxidative addition in cross-coupling reactions.
  • Larger angles (e.g., in 1,3-Bis(diphenylphosphino)propane, dppp) stabilize trigonal planar geometries, improving regioselectivity in hydroformylation . Comparative studies with dppp (1,3-isomer) in palladium-catalyzed reactions show distinct activity profiles .

Q. What computational methods are used to study electronic properties of this ligand in coordination complexes?

Density Functional Theory (DFT) models (e.g., PBE0 hybrid functional) analyze electron density distribution, HOMO-LUMO gaps, and metal-ligand bond strengths. These studies predict catalytic behavior, such as redox potentials in nickel- or palladium-mediated reactions . For example, DFT can model how backbone flexibility in this compound affects charge transfer in [FeFe]-hydrogenase mimics .

Q. How does this ligand compare to other diphosphines in asymmetric catalysis?

  • vs. BINAP : BINAP’s rigid binaphthyl backbone enables enantioselectivity in Suzuki-Miyaura couplings, whereas this compound’s flexible propane chain may favor faster substrate turnover.
  • vs. dppe : The propane backbone in this compound provides greater steric bulk than dppe (ethane backbone), potentially stabilizing larger metal centers .

Q. What are the challenges in synthesizing enantiopure (R)- or (S)-1,2-Bis(diphenylphosphino)propane?

Chiral resolution via diastereomeric salt formation or asymmetric catalysis using chiral auxiliaries is required. For example, (R)-PROPHOS (CAS 67884-32-6) is synthesized via enantioselective lithiation of diphenylphosphine derivatives . Purity is verified by chiral HPLC or circular dichroism.

Methodological Notes

  • Synthesis Optimization : Use excess diphenylphosphine and slow addition of dihalopropane to minimize side reactions .
  • Air Sensitivity : Employ glovebox or Schlenk techniques for ligand purification and complexation .
  • Computational Modeling : Validate DFT results with experimental X-ray or spectroscopic data to ensure accuracy .

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